Z-His-ome

描述

High-Z' Structures in Organic Molecules

The study of high-Z' structures in organic molecules reveals a significant diversity in the crystallographically independent molecules present in these structures. With a compilation of 284 well-determined organic structures, the research indicates a variety of organizing principles, despite the complexity and lack of a simple classification system. Common features identified include modulations and hydrogen-bonded aggregates, with a notable presence of pseudotranslations and strong intermolecular interactions forming aggregates with approximate local symmetry. The study also highlights exotic packing features such as ordered faults and alternating layers, contributing to the understanding of crystal formation in complex structures .

Synthesis and Structure of Zinc Complexes

The synthesis of zinc complexes through the direct reaction of [Zn(OH)(L)]+ with methanol has been explored, resulting in a mixture of the starting material and [Zn(OMe)(L)]+. Structural analysis of these complexes provides insight into their role as structural models for reactive intermediates in the catalytic cycles of zinc enzymes, specifically carbonic anhydrase and liver alcohol dehydrogenase. This research contributes to the understanding of enzyme mechanisms and the design of biomimetic models .

Coordination Polymer with Double-Layer Structure

A novel coordination polymer, [Zn(4,4'-bipy)(H2O)(SO4)]·0.5H2O, has been synthesized and characterized, showcasing an interwoven double-layer structure. The synthesis was achieved through an ethanothermal reaction, and the resulting compound was analyzed using various techniques including FT-IR, UV/vis, X-ray powder diffraction, and single crystal X-ray analysis. The two-dimensional networks are held together by hydrogen bonding, with crystallographic data providing detailed insights into the structure and properties of the polymer .

Chemistry and Biology of Left-Handed Z-DNA

The research on left-handed Z-DNA encompasses a comprehensive analysis of its molecular structure, detection methods, and physical-chemical studies. The equilibrium between B-DNA and Z-DNA is influenced by chemical factors such as covalent modifications, ions, solvents, and small molecules. The stabilization of Z-DNA by negative supercoiling and the identification of proteins that bind to Z-DNA are also discussed. Furthermore, the study delves into nucleotide sequences that favor Z-DNA formation and cytological studies of Z-DNA in chromosomes, providing a broad understanding of the biological significance of Z-DNA .

科学研究应用

组学技术和研究中的数据挖掘

组学技术,如基因组学、转录组学、蛋白质组学和代谢组学,产生了大量的实验数据。然而,将这些数据转化为科学知识不仅仅是将其拟合到模型中。数据挖掘策略可以帮助将组学数据转化为稳健的模型。例如,从经验观察中得出结论的归纳科学可以是描述性的,但基于过去观察对未来事件的预测并不总是合理的。相比之下,演绎科学从一个假设开始,并推导出可检验的结论。数据挖掘可以揭示海量数据集中的模式,为组学研究中的假设创建和模型测试提供见解 (Winkler, 2016)。

生物数据管理中的 OME 远程对象

OME 远程对象(OMERO)是一个软件平台,设计用于管理生物研究中的多维异构数据集。它为各种数据类型(包括图像、矩阵和表格)提供了一个统一的界面,并且适用于不同的应用,如光学显微镜、高内涵筛选、电子显微镜和非图像基因型数据。OMERO 的灵活性突出了其在增强各个科学研究领域数据管理方面的潜力 (Allan et al., 2012)。

运营管理中的多方法论方法

运营管理 (OM) 研究中的多方法论方法 (MMA) 正在获得关注。MMA 结合不同的研究方法来解决复杂的 OM 问题,从而提高研究的科学价值。这种方法强调了整合各种研究技术以在运营管理中得出可靠结果的重要性 (Choi, Cheng, & Zhao, 2016)。

科学研究中的干涉传感器

提出在色散转折点 (DTP) 运行的 Z 形锥形光学微纤维 (Z-OMF) 作为新型干涉传感器。这些传感器通过改进的纤维锥度方法制造,可以显着提高折射率传感性能,在化学和生物检测中显示出潜力 (Zhou et al., 2021)。

疾病研究中的多组学方法

高通量技术和多组学方法的出现彻底改变了医学研究。多组学整合了各种组学技术,提供了对疾病基础信息流的全面理解。这种方法有助于推进我们对疾病机制和潜在治疗方法的认识 (Hasin, Seldin, & Lusis, 2017)。

运营管理中的遗传算法

遗传算法 (GA) 在运营管理 (OM) 中越来越多地用于解决复杂问题。GA 在从流程和产品设计到运营计划和控制的各个 OM 领域提供了快速而有效的解决方案。关于 GA 在 OM 中应用的研究正在增长,表明其在增强决策过程中的潜力 (Lee, 2018)。

属性

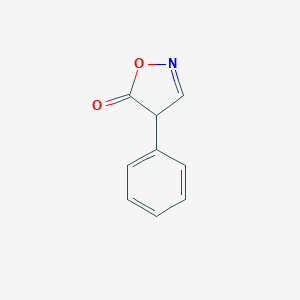

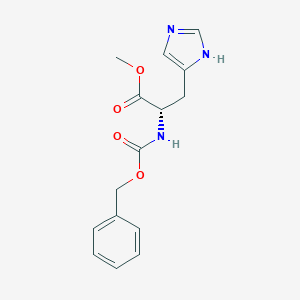

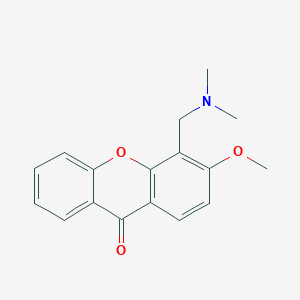

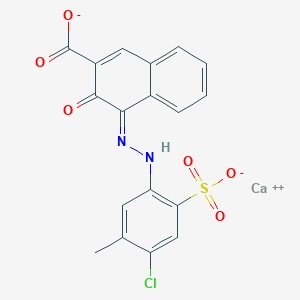

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEOALLEVMGHEC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)